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Compound Name: 3-Chloro-4-nitrobenzaldehyde

Cat. No.: B109732

An In-depth Technical Guide to 3-Chloro-4-nitrobenzaldehyde for Researchers and Drug
Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: 3-Chloro-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as
a valuable building block in synthetic organic chemistry. Its unique electronic and structural
features, arising from the interplay of the aldehyde, chloro, and nitro functional groups, make it
a versatile intermediate for the synthesis of more complex molecules, including heterocyclic
compounds and potential pharmaceutical agents. This guide provides a comprehensive
overview of its physical, chemical, and safety properties, grounded in established scientific
principles and data, to support its effective use in research and development.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its identity
and structure. 3-Chloro-4-nitrobenzaldehyde is an organic compound with a benzene ring
substituted with three different functional groups.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 3-chloro-4-nitrobenzaldehyde[1]
CAS Number 57507-34-3[1][2][3][4][5]

Molecular Formula C7H4CINOs[1][2][4][5]

Molecular Weight 185.56 g/mol [1][5]

nehl INChI=1S/C7H4CINO3/c8-6-3-5(4-10)1-2-

7(6)9(11)12/h1-4H[1][3]

InChlKey LINXIPIBQRYFHA-UHFFFAQOYSA-N[1]

C1=CC(=C(C=C1C=0)Cl)--INVALID-LINK--[O-]
[1]

SMILES

| Synonyms | 3-chloro-4-nitro-benzaldehyde, 5-Chloro-4-formylnitrobenzene[1] |

The structure of 3-Chloro-4-nitrobenzaldehyde is characterized by a benzaldehyde core. A
nitro group (-NO3) is positioned at carbon 4 (para) relative to the aldehyde group (-CHO), and a
chlorine atom (-Cl) is at carbon 3 (meta). This specific arrangement of electron-withdrawing
groups significantly influences the molecule's reactivity.

Caption: Structure and key functional group influences.

Physical and Spectroscopic Properties

The physical state and spectroscopic fingerprint of a compound are critical for its identification,
purification, and handling.

Table 2: Physical Properties
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Property Value Source(s)
Appearance Light red powder
Melting Point 56-57 °C [2]
65-69 °C
Boiling Point Data not available [4]
logP 1.9 [1]

| Storage | Store at 2-8°C in a well-closed container | |

Note: A discrepancy exists in the reported melting point, which may be due to differences in
purity or analytical method. Researchers should verify the melting point of their specific batch.

Spectroscopic Profile

While detailed published spectra for this specific isomer are sparse, the expected spectral
features can be predicted based on its functional groups. This theoretical analysis is crucial for
confirming the compound's identity after synthesis or purification.

e 1H NMR: The proton NMR spectrum is expected to show three distinct signals in the
aromatic region (typically & 7.5-8.5 ppm) and a characteristic aldehyde proton signal further
downfield (6 9.8-10.2 ppm). The coupling patterns of the aromatic protons would be complex
due to the substitution pattern.

e 13C NMR: The carbon NMR would display a signal for the carbonyl carbon around 190-200
ppm, along with six distinct signals for the aromatic carbons, with their chemical shifts
influenced by the attached chloro and nitro groups.

« Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional
groups. Expected characteristic absorption bands include:

o ~1700-1715 cm~*: Strong C=0 stretch from the aldehyde.

o ~1520-1560 cm~1 and ~1340-1360 cm~1: Strong asymmetric and symmetric N-O stretches
from the nitro group, respectively.
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o ~2820 cm~tand ~2720 cm~1: C-H stretches of the aldehyde.

o ~700-850 cm~1: C-Cl stretch. A reference spectrum is noted as available from PubChem,
obtained via a KBr-pellet technique.[1]

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M*) at m/z
= 185, with a characteristic M+2 peak at m/z = 187 with roughly one-third the intensity,
confirming the presence of a single chlorine atom.

Chemical Properties and Reactivity

The reactivity of 3-Chloro-4-nitrobenzaldehyde is governed by the electrophilic nature of the
aldehyde's carbonyl carbon and the electron-deficient aromatic ring.

o Aldehyde Group Reactivity: The aldehyde functional group is the primary site for nucleophilic
attack. It readily participates in reactions such as:

o Reductive Amination: Reaction with primary or secondary amines in the presence of a
reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

o Wittig Reaction: Conversion to an alkene upon reaction with a phosphonium ylide.

o Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene
compounds.

o Oxidation: Can be oxidized to the corresponding carboxylic acid (3-chloro-4-nitrobenzoic
acid) using agents like potassium permanganate or chromic acid.

o Reduction: Can be reduced to the corresponding alcohol (3-chloro-4-nitrobenzyl alcohol)
using reducing agents like sodium borohydride.

o Aromatic Ring Reactivity: The powerful electron-withdrawing effect of the para-nitro group,
supplemented by the inductive effect of the meta-chloro group, makes the aromatic ring
highly electron-deficient. This deactivates it towards electrophilic aromatic substitution but
strongly activates it for Nucleophilic Aromatic Substitution (SNAr). The chlorine atom, being
ortho to the activating nitro group, can potentially be displaced by strong nucleophiles.
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« Stability and Incompatibilities: The compound is stable under recommended storage
conditions (cool, dry, well-ventilated).[2] It is incompatible with strong oxidizing agents, strong
acids, and strong bases.[2] Hazardous decomposition can occur under fire conditions,
emitting toxic fumes including nitrogen oxides, carbon monoxide, and hydrogen chloride.[2]

Synthesis and Applications

While available commercially as a research chemical, understanding its synthesis provides
context for its use and potential impurities.

Proposed Synthesis Workflow

A logical synthetic route would involve the nitration of a suitable precursor like 3-
chlorobenzaldehyde. The directing effects of the chloro (ortho, para-directing) and aldehyde
(meta-directing) groups would lead to a mixture of isomers, requiring purification. A more
regioselective route might involve the oxidation of 3-chloro-4-nitrotoluene.
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Proposed Synthesis of 3-Chloro-4-nitrobenzaldehyde

3-Chloro-4-nitrotoluene
(Starting Material)

Oxidation Step
(e.g., CrOs, Ac20)

(Diacetate Intermediate)

Acidic Hydrolysis
(e.g., H2S04/H20)

Purification
(Recrystallization or Chromatography)

3-Chloro-4-nitrobenzaldehyde

(Final Product)

Click to download full resolution via product page
Caption: A plausible synthetic pathway to the target compound.

Applications in Research and Drug Discovery

3-Chloro-4-nitrobenzaldehyde is a key intermediate for synthesizing a range of more complex
molecules. Its utility stems from the ability to selectively modify its functional groups.

e Heterocyclic Synthesis: The aldehyde group is a perfect handle for building heterocyclic rings
(e.g., imidazoles, oxadiazoles, triazoles) through condensation reactions with dinucleophiles.
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e Pharmaceutical Scaffolds: Substituted benzaldehydes are foundational in medicinal
chemistry. This compound has been investigated for its potential antitubercular activity. The
chloro and nitro groups provide sites for further chemical elaboration to modulate a
molecule's steric and electronic properties, which is a core tenet of structure-activity
relationship (SAR) studies in drug development.

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following
information is derived from aggregated safety data.

Table 3: Hazard Identification and Handling

Category Information
GHS Pictogram P
Signal Word Warning

H317: May cause an allergic skin reaction.[1][2]
Hazard Statements _ o
H319: Causes serious eye irritation.[2]

| Precautionary Statements | P261: Avoid breathing dust.[1] P280: Wear protective gloves/eye
protection/face protection.[1][2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[2] |

Note: Some safety data sheets report a more extensive list of hazards (H290, H302, H315,
H318, H410); however, these may pertain to mixtures or different formulations. The hazards
listed above are the most consistently reported for the pure compound.

Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[2] A
safety shower and eye wash station must be readily available.

o Personal Protective Equipment:

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/57507-34-3
https://www.matrixscientific.com/sds/MxMSDS_102904.pdf
https://www.matrixscientific.com/sds/MxMSDS_102904.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/57507-34-3
https://pubchem.ncbi.nlm.nih.gov/compound/57507-34-3
https://www.matrixscientific.com/sds/MxMSDS_102904.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/57507-34-3
https://www.matrixscientific.com/sds/MxMSDS_102904.pdf
https://www.matrixscientific.com/sds/MxMSDS_102904.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Eye/Face Protection: Wear chemical safety goggles.[2]
o Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing.[2]

o Respiratory Protection: Use an approved particulate respirator if dust is generated.

First Aid Measures

o Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids
open. Seek immediate medical attention.[2]

o Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. If
irritation or an allergic reaction occurs, seek medical attention.[2]

 Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
medical attention.[2]

 Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water
and have them drink one or two glasses of water. Seek immediate medical attention.

Representative Experimental Protocol: Knoevenagel
Condensation

To illustrate the utility of 3-Chloro-4-nitrobenzaldehyde as a synthetic intermediate, the
following is a representative, generalized protocol for a Knoevenagel condensation, a classic
carbon-carbon bond-forming reaction.

Objective: To synthesize an ethyl 2-cyano-3-(3-chloro-4-nitrophenyl)acrylate derivative, a
common scaffold in medicinal chemistry.

Materials:
e 3-Chloro-4-nitrobenzaldehyde
o Ethyl cyanoacetate

» Piperidine (as a basic catalyst)
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» Ethanol (as a solvent)

Workflow: Knoevenagel Condensation

1. Reaction Setup

Comer=>

Dissolve aldehyde
in Ethanol

Add Piperidine

(catalytic

1A

/

Add Ethyl
Cyanoacetate
/

amount)

2. Reaction
\

Stir at Ro

Monitor

—
o
g
Q
o)
< 2

om Temp
le heat)

4

b1

3. Isolation g; Purification

Coolin

@)
=}
o
m

Dry P

Recrystalli

Filter Product
(Vacuum Filtration)

o o @

Ice Bath
to Precipitate

/

/

/

D

/

_l
o
Q.
[
(o]
—~

S

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

9/11

Tech Support


https://www.benchchem.com/product/b109732?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Generalized workflow for a Knoevenagel condensation.

Step-by-Step Procedure:

e Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 3-
Chloro-4-nitrobenzaldehyde in a minimal amount of absolute ethanol.

» Addition of Reagents: To the stirred solution, add 1.1 equivalents of ethyl cyanoacetate.

o Catalysis: Add a catalytic amount (e.g., 0.1 equivalents) of piperidine dropwise to the
mixture.

» Reaction: Stir the reaction mixture at room temperature. The reaction progress can be
monitored by Thin Layer Chromatography (TLC) by observing the consumption of the
starting aldehyde. Gentle heating may be applied to increase the reaction rate if necessary.

o Work-up: Upon completion, cool the reaction mixture in an ice bath. The solid product will
often precipitate out of the solution.

« |solation: Collect the precipitate by vacuum filtration, washing the solid with a small amount
of cold ethanol to remove unreacted starting materials and catalyst.

 Purification: Dry the collected solid. If necessary, further purify the product by recrystallization
from a suitable solvent (e.g., ethanol).

o Characterization: Confirm the identity and purity of the final product using standard analytical
techniques (*H NMR, IR, Mass Spec, and melting point). This self-validating step is critical to
ensure the protocol's success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b109732?utm_src=pdf-body
https://www.benchchem.com/product/b109732?utm_src=pdf-body
https://www.benchchem.com/product/b109732?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing
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e 2. matrixscientific.com [matrixscientific.com]

e 3. Buy Online CAS Number 57507-34-3 - TRC - 3-Chloro-4-nitrobenzaldehyde | LGC
Standards [lgcstandards.com]

e 4. arctomsci.com [arctomsci.com]
e 5.57507-34-3 | 3-Chloro-4-nitrobenzaldehyde - Moldb [moldb.com]

 To cite this document: BenchChem. [3-Chloro-4-nitrobenzaldehyde physical and chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b109732#3-chloro-4-nitrobenzaldehyde-physical-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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